2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, condensed formulas, and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and any catalysts used.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as X-ray crystallography.Chemical Reactions Analysis
This would detail how the compound reacts with other substances. It could include information on the compound’s reactivity, what types of reactions it undergoes, and the products of those reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties could include acidity/basicity, redox potential, and reactivity with common reagents.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis from Isovanillin : A study described the synthesis of 2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one from isovanillin. This involved the use of O-allylphenol prepared from isovanillin, which reacted with various α-bromoacetophenones. The process included isomerization of an allylic double bond and a carbanion–olefin intramolecular cyclization reaction, followed by oxidation with DDQ (Li et al., 2009).
Structural Analysis and Derivatives
- Structure of Related Compounds : The structure of a related compound, 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one, was analyzed, focusing on the planarity of the molecule and the positions of methyl groups. This structural analysis can provide insights into the properties and potential applications of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one (Watson et al., 1991).
Biological Activities and Applications
- Potential as COX-2 Inhibitor : A study investigated the molecular characterization and biological activity of a derivative of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one. The compound was evaluated as a novel selective COX-2 inhibitor, which is relevant in the context of anti-inflammatory and analgesic drug development (Rullah et al., 2015).
Conformational and Physical Studies
- Conformational Studies : Research on similar compounds, like the 3-benzylchroman-4-ones, which share structural similarities with 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one, revealed insights into the impact of OH substitution on molecular conformation. This is critical for understanding the physical and chemical properties of the compound (Salam et al., 2021).
Safety And Hazards
This would involve any known health risks associated with the compound, as well as precautions to take when handling it. It could also include information on how to safely dispose of the compound.
Future Directions
This could include potential applications for the compound, areas where further research is needed, or ways the compound’s synthesis could be improved.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-4-6-13-12(8-10)16(19)17(20)18(23-13)11-5-7-14(21-2)15(9-11)22-3/h4-9,20H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDGCFJQVYCATD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350982 | |
Record name | ST056253 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one | |
CAS RN |
93097-20-2 | |
Record name | ST056253 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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